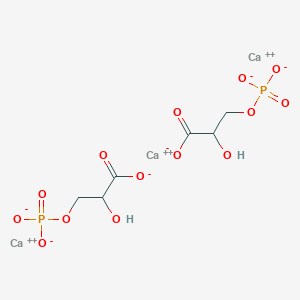
d(-)3-Phosphoglyceric acid calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d(-)3-Phosphoglyceric acid calcium: is a calcium salt of d(-)3-phosphoglyceric acid, a significant biochemical compound involved in various metabolic pathways. This compound plays a crucial role in glycolysis and the Calvin-Benson cycle, making it essential for cellular energy production and photosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of d(-)3-phosphoglyceric acid involves enzymatic reactions, particularly the dephosphorylation of 1,3-bisphosphoglycerate by phosphoglycerate kinase . This reaction typically occurs under physiological conditions with the presence of magnesium ions as cofactors .
Industrial Production Methods: Industrial production of d(-)3-phosphoglyceric acid calcium involves the extraction and purification from biological sources, followed by the addition of calcium ions to form the calcium salt. This process ensures high purity and stability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: d(-)3-Phosphoglyceric acid calcium undergoes several types of chemical reactions, including:
Oxidation: Conversion to 2-phosphoglycerate by phosphoglycerate mutase.
Reduction: Reduction to glyceraldehyde-3-phosphate in the Calvin-Benson cycle.
Substitution: Phosphorylation to form 1,3-bisphosphoglycerate.
Common Reagents and Conditions:
Oxidation: Requires phosphoglycerate mutase and magnesium ions.
Reduction: Involves glyceraldehyde-3-phosphate dehydrogenase and NADPH.
Substitution: Utilizes ATP and phosphoglycerate kinase.
Major Products:
Oxidation: 2-phosphoglycerate.
Reduction: Glyceraldehyde-3-phosphate.
Substitution: 1,3-bisphosphoglycerate.
Scientific Research Applications
d(-)3-Phosphoglyceric acid calcium has diverse applications in scientific research, including:
Chemistry: Used as a reagent in enzymatic assays and metabolic studies.
Biology: Plays a role in studying glycolysis and photosynthesis pathways.
Medicine: Investigated for its potential in metabolic disorders and energy production.
Industry: Utilized in the production of biochemical reagents and diagnostic kits.
Mechanism of Action
The mechanism of action of d(-)3-phosphoglyceric acid calcium involves its role as an intermediate in glycolysis and the Calvin-Benson cycle. It acts as a substrate for enzymes like phosphoglycerate kinase and phosphoglycerate mutase, facilitating the transfer of phosphate groups and the production of ATP . The molecular targets include enzymes involved in these metabolic pathways, and the pathways involved are glycolysis and photosynthesis .
Comparison with Similar Compounds
3-Phosphoglyceric acid: A closely related compound involved in the same metabolic pathways.
2-Phosphoglyceric acid: Another intermediate in glycolysis, formed from 3-phosphoglyceric acid.
1,3-Bisphosphoglyceric acid: A precursor in the glycolytic pathway.
Uniqueness: d(-)3-Phosphoglyceric acid calcium is unique due to its specific role in both glycolysis and the Calvin-Benson cycle, making it a critical compound for both energy production and photosynthesis .
Properties
Molecular Formula |
C6H8Ca3O14P2 |
|---|---|
Molecular Weight |
486.30 g/mol |
IUPAC Name |
tricalcium;2-hydroxy-3-phosphonatooxypropanoate |
InChI |
InChI=1S/2C3H7O7P.3Ca/c2*4-2(3(5)6)1-10-11(7,8)9;;;/h2*2,4H,1H2,(H,5,6)(H2,7,8,9);;;/q;;3*+2/p-6 |
InChI Key |
BGLWIHNMTRTMIP-UHFFFAOYSA-H |
Canonical SMILES |
C(C(C(=O)[O-])O)OP(=O)([O-])[O-].C(C(C(=O)[O-])O)OP(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester](/img/structure/B13764528.png)

![Bis[2-(dimethylamino)ethyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B13764542.png)

![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)
![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)

![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)
